Pomalidomide-amino-PEG4-C4-Cl
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Overview
Description
Pomalidomide-amino-PEG4-C4-Cl is a compound that serves as an E3 ligase ligand-linker conjugate. It contains a Pomalidomide-based cereblon ligand and a linker, making it useful in the synthesis of PROTACs (proteolysis-targeting chimeras) . This compound is significant in the field of targeted protein degradation, which is a promising approach in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-amino-PEG4-C4-Cl involves multiple steps. One common method includes the reaction of Pomalidomide with a PEG4 linker and a chlorinated carbon chain. The process typically involves the use of coupling agents and suitable solvents to facilitate the reaction .
Industrial Production Methods
For industrial production, continuous flow synthesis is often employed. This method allows for a more efficient and scalable production process. The continuous flow approach involves a series of reactions carried out in a flow reactor, which improves yield and purity while reducing production time .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amino-PEG4-C4-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated carbon chain can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Solvents: Suitable solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various PROTACs, which are used for targeted protein degradation .
Scientific Research Applications
Pomalidomide-amino-PEG4-C4-Cl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery .
Mechanism of Action
The mechanism of action of Pomalidomide-amino-PEG4-C4-Cl involves its role as an E3 ligase ligand-linker conjugate. It binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The compound’s ability to target specific proteins for degradation makes it a valuable tool in drug discovery and therapeutic development.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar structural features.
Lenalidomide: Another derivative of thalidomide with enhanced efficacy and reduced toxicity.
Pomalidomide: The parent compound of Pomalidomide-amino-PEG4-C4-Cl, used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its specific design as a PROTAC component. Its ability to link a Pomalidomide-based cereblon ligand with a PEG4 linker and a chlorinated carbon chain allows for targeted protein degradation, which is not a feature of its parent compounds .
Properties
Molecular Formula |
C27H36ClN3O9 |
---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C27H36ClN3O9/c28-10-3-1-2-4-11-37-12-13-38-14-15-39-16-17-40-18-23(33)29-20-7-5-6-19-24(20)27(36)31(26(19)35)21-8-9-22(32)30-25(21)34/h5-7,21H,1-4,8-18H2,(H,29,33)(H,30,32,34) |
InChI Key |
DMPRYECVRPAIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
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